Cas no 1804708-42-6 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde)

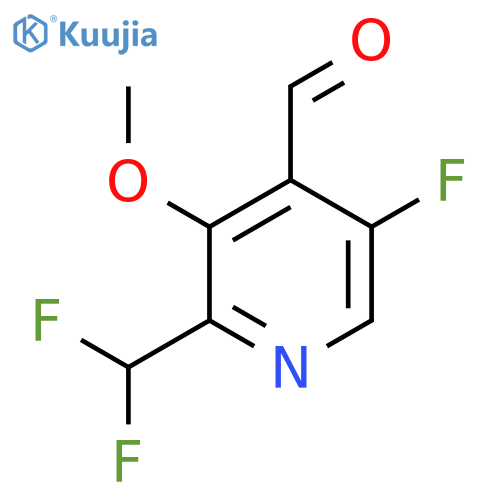

1804708-42-6 structure

商品名:2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde

CAS番号:1804708-42-6

MF:C8H6F3NO2

メガワット:205.133952617645

CID:4806178

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde

-

- インチ: 1S/C8H6F3NO2/c1-14-7-4(3-13)5(9)2-12-6(7)8(10)11/h2-3,8H,1H3

- InChIKey: MOQGCHDCAFTNOJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C=O)C(=CN=1)F)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 1

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035105-500mg |

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |

1804708-42-6 | 95% | 500mg |

$1,718.70 | 2022-04-01 | |

| Alichem | A029035105-1g |

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |

1804708-42-6 | 95% | 1g |

$3,068.70 | 2022-04-01 | |

| Alichem | A029035105-250mg |

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |

1804708-42-6 | 95% | 250mg |

$1,038.80 | 2022-04-01 |

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

1804708-42-6 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量